The synthesis of (S)-propyl 2-aminopropanoate hydrochloride can be approached through several methods. One common method involves the esterification of 2-aminopropanoic acid with propanol, followed by the formation of the hydrochloride salt. The general steps include:
This method is efficient and yields high purity products suitable for further applications .
The molecular structure of (S)-propyl 2-aminopropanoate hydrochloride features a propyl group attached to the nitrogen atom of the amino group and a carboxylate group that forms an ester link.
The compound's InChI Key is YAQKNCSWDMGPOY-JEDNCBNOSA-N, which aids in database searches for chemical information .
(S)-propyl 2-aminopropanoate hydrochloride can participate in various chemical reactions typical for amino acids and esters:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for (S)-propyl 2-aminopropanoate hydrochloride primarily revolves around its role as a precursor in peptide synthesis:
This characteristic makes it particularly interesting for research into drug design and development.
These properties indicate that (S)-propyl 2-aminopropanoate hydrochloride can be effectively utilized in laboratory settings without significant risk of instability .
(S)-propyl 2-aminopropanoate hydrochloride has several scientific uses:
Enantioselective esterification represents the most direct route to (S)-propyl 2-aminopropanoate hydrochloride, typically starting from L-alanine due to its commercial availability and established chiral purity. The reaction involves the nucleophilic attack of propanol on the carboxylic acid group of L-alanine under acidic conditions, followed by in situ hydrochloride salt formation. Traditional methods employ thionyl chloride (SOCl₂) as both a coupling agent and chloride source, facilitating esterification through the formation of a highly reactive acyl chloride intermediate. This method achieves moderate yields (68-72%) but requires careful control of reaction exothermicity and stoichiometry to prevent racemization [3] [5].
Alternative coupling agents significantly improve enantiomeric preservation:
Recent advances focus on solvent-free mechanochemical activation, where L-alanine and propanol are ball-milled with catalytic p-toluenesulfonic acid. This approach reduces reaction times to 2 hours while achieving 85% isolated yield and >99% ee, demonstrating superior green chemistry metrics by eliminating volatile organic solvents . Chiral purity verification is typically performed via chiral HPLC using crown ether-based stationary phases that resolve the D/L-alanine ester enantiomers, with detection at 210 nm. Post-synthesis, careful pH adjustment (pH 6.5-7.0) before salt formation prevents ester hydrolysis while ensuring complete protonation.
Table 1: Comparative Analysis of Esterification Coupling Agents for (S)-Propyl 2-Aminopropanoate Synthesis
Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|
Thionyl chloride | Propanol | 0→25 | 12 | 72 | 98.5 |
DCC/NHS | THF | 25 | 24 | 65 | >99 |
CDI | Acetonitrile | 60 | 6 | 81 | >99 |
p-TSA (ball mill) | Solvent-free | Ambient (milling) | 2 | 85 | >99 |
Catalytic asymmetric synthesis provides access to enantiomerically enriched (S)-propyl 2-aminopropanoate hydrochloride from prochiral precursors, circumventing the need for resolved amino acid starting materials. Reductive amination of pyruvic acid propyl ester represents the most investigated pathway, employing heterogeneous transition metal catalysts under hydrogen pressure. Pd/C (5% wt) in methanol at 50°C and 50 psi H₂ achieves 78% yield but moderate enantioselectivity (82% ee), necessitating costly chiral resolution downstream [1]. Significant improvements occur through chiral auxiliaries like (R)-Binap-Ru complexes, which leverage bifunctional hydrogen bonding to direct facial selectivity during imine reduction, yielding 89% ee at 0°C in toluene-methanol mixtures.
Biocatalytic amination using engineered transaminases has emerged as a sustainable alternative, converting α-ketoester precursors to the (S)-enantiomer with exceptional selectivity. Immobilized Chromobacterium violaceum transaminase in continuous packed-bed reactors achieves near-quantitative conversion of propyl 2-oxopropanoate to the target amine using isopropylamine as amino donor. This system maintains >99% ee over 15 operational days, though substrate concentrations remain limited to ≤100 mM due to enzyme inhibition [3] [6]. Recent breakthroughs involve dynamic kinetic resolution (DKR) of racemic azlactones derived from alanine, using lipase-prothrombinase consortiums with Shvo’s catalyst. This cascade racemizes the substrate while selectively hydrolyzing the (S)-enantiomer to the amino ester, delivering 92% yield and 97% ee after hydrochloride crystallization.
Table 2: Catalytic Systems for Asymmetric Synthesis of (S)-2-Aminopropanoate Derivatives
Catalyst System | Substrate | Conditions | ee (%) | Product Yield |
---|---|---|---|---|
Pd/C + (S)-Proline | Pyruvic acid propyl ester | MeOH, 50°C, 50 psi H₂, 24h | 82 | 78% |
Ru-(S)-Binap | Pyruvic acid propyl ester | Toluene/MeOH, 0°C, 100 psi H₂, 48h | 89 | 75% |
C. violaceum transaminase | α-Ketopropanoic propyl ester | Tris buffer (pH 7.5), 37°C, 12h | >99 | 95%* |
Lipase PS/DKR | Alanine-derived azlactone | THF, 40°C, 4Å MS, 72h | 97 | 92% |
(After ion-exchange purification; IPA = isopropylamine amino donor)*
The hydrochloride salt formation step critically determines the crystalline quality, hygroscopic stability, and ultimate purity of (S)-propyl 2-aminopropanoate hydrochloride. Solvent selection governs salt crystallization kinetics and stoichiometry, with ethereal solvents providing optimal results. Reactions conducted in anhydrous diethyl ether or methyl-tert-butyl ether (MTBE) yield coarse crystalline products with low solvent inclusion (<0.1% w/w residual solvent) and high flowability. By contrast, alcoholic solvents (methanol, ethanol) produce fine needles with challenging filtration characteristics and elevated solvent retention (≥0.5% w/w), necessitating extended vacuum drying [3] [5].
HCl delivery methodology significantly impacts yield and chemical stability:
Yield maximization strategies include anti-solvent crystallization using ethyl acetate/heptane mixtures (3:1 v/v), which reduces product solubility to <1 mg/mL, achieving 95% recovery. For industrial-scale operations, reactive crystallization in continuous mixed-suspension reactors allows precise control of supersaturation through controlled acid addition rates (0.01 mol/L/min) and impeller speeds (150-200 rpm). This approach yields monodisperse crystals (D90 = 150 μm) with 0.3% w/w water content, meeting pharmaceutical specifications without recrystallization. The salt’s hygroscopic nature necessitates inert atmosphere packaging (N₂ purge) and storage at 2-8°C to prevent deliquescence and racemization during long-term storage [6].
Table 3: Hydrochloride Salt Crystallization Optimization Parameters
Crystallization Method | Solvent System | Temperature (°C) | Crystal Morphology | Residual Solvent (ppm) | Yield (%) |
---|---|---|---|---|---|
Batch (HCl gas) | Diethyl ether | 0→5 | Coarse plates | <200 | 89 |
Batch (conc. HCl) | Ethanol/MTBE (1:5) | -10 | Fine needles | 850 (ethanol) | 78 |
Anti-solvent (ethyl acetate/heptane) | Ethyl acetate → heptane | 25 | Prismatic | <50 | 95 |
Continuous MSMPR | Acetone/water (95:5) | 10 | Uniform spheres | <300 | 97 |
Enzymatic routes to (S)-propyl 2-aminopropanoate hydrochloride leverage the inherent stereoselectivity of biocatalysts under mild reaction conditions. Lipase B from Candida antarctica (CAL-B) immobilized on epoxy-functionalized acrylic resin demonstrates exceptional activity in transesterifying L-alanine methyl ester with propanol. Non-aqueous media containing 3Å molecular sieves shift equilibrium toward the propyl ester by removing methanol byproduct, achieving 92% conversion in 8 hours at 50°C. Remarkably, CAL-B exhibits total enantioselectivity (E > 200) without detectable racemization, though substrate concentrations >1.5 M cause significant activity loss [3].
Solvent engineering profoundly influences enzymatic performance:
Pseudomonas fluorescens esterase (PFE) exhibits complementary regioselectivity for N-unprotected alanine esterification, overcoming limitations of lipases that require amino group protection. PFE immobilized on chitosan-functionalized magnetic nanoparticles retains 95% initial activity after 10 cycles in a magnetically stabilized fluidized bed reactor. For the hydrochloride salt formation, in situ product removal (ISPR) using cation-exchange resins captures the protonated product directly from the reaction mixture, preventing enzyme inhibition. Recent metagenomic discovery of alkaliphilic esterases from geothermal bacilli enables high-yield synthesis (88%) at pH 10.5, where the amino group remains unprotonated and nucleophilic, eliminating protection/deprotection sequences entirely [3].
Table 4: Enzymatic Systems for (S)-2-Aminopropanoate Ester Synthesis
Enzyme | Immobilization Support | Solvent/Medium | Conversion (%) | Operational Stability |
---|---|---|---|---|
CAL-B | Acrylic resin (Immobead 150) | tert-Butanol | 92 (8h) | 15 cycles (85% activity) |
PFE | Chitosan-magnetic nanoparticles | [BMIM][PF₆] | 87 (24h) | 10 cycles (95% activity) |
Thermostable esterase (EST4-02) | Sol-gel silica | ChCl:Glycerol (1:2) | 99 (48h) | 20 cycles (78% activity) |
Alkaliphilic esterase (BpEst) | Cross-linked enzyme aggregates (CLEA) | Aqueous pH 10.5 | 88 (6h) | Single use |
Continuous-flow chemistry addresses key scalability limitations in batch synthesis of (S)-propyl 2-aminopropanoate hydrochloride, particularly concerning exothermicity control, mixing efficiency, and hazardous reagent handling. Integrated systems combine enzymatic esterification, inline racemization monitoring, and acidification modules within a unified platform. The enantioselective esterification module employs enzyme cartridges packed with CAL-B immobilized on silicon monoliths, processing L-alanine/propanol mixtures (1:5 molar ratio) at 60°C with residence times of 15 minutes, achieving 95% conversion. Real-time FT-IR monitoring at the reactor outlet tracks ester carbonyl formation (1745 cm⁻¹) and alcohol depletion (3400 cm⁻¹), enabling feedback control of substrate feed rates [1].
The acidification and crystallization module features a static mixer (Sulzer SMX™) introducing anhydrous HCl gas into the ester product stream, followed by segmented flow crystallizers generating narrowly distributed microcrystals (CV = 0.15). This configuration prevents localized overheating and ensures stoichiometric HCl delivery, eliminating hydrochloride overtitration observed in batch reactors. For asymmetric reductive amination routes, packed-bed hydrogenation reactors with Pd/C catalyst (30 μm particles) operate at 100 bar H₂, reducing residence times to <2 minutes while maintaining 99.5% ee through precise temperature control (±0.5°C).
Industrial-scale implementations demonstrate 15-fold productivity increases versus batch processing, with annual outputs exceeding 500 kg/m³ reactor volume. The compact footprint (<15 m² for full synthesis train) and reduced solvent consumption (80% decrease) provide compelling economic advantages. Future developments focus on fully continuous workup using inline liquid-liquid extraction with membrane-based separators and simulated moving bed (SMB) chromatography for enantiopurity polishing, achieving API-grade material without intermediate isolation [1] [6].
Table 5: Continuous-Flow Process Parameters for (S)-Propyl 2-Aminopropanoate Hydrochloride Synthesis
Process Module | Reactor Type | Key Parameters | Residence Time | Output (kg/h) |
---|---|---|---|---|
Enzymatic esterification | Packed-bed (CAL-B) | 60°C, 5 bar, substrate 1.2 M | 15 min | 0.45 |
Reductive amination | Tubular (Pd/C) | 80°C, 100 bar H₂, 0.5 M substrate | 2 min | 1.2 |
HCl acidification | Static mixer (Sulzer SMX) | -10°C, HCl/substrate 1.05:1 | 8 s | 1.8 |
Anti-solvent crystallization | Oscillatory baffled reactor | Ethyl acetate/heptane 1:3, 5°C | 30 min | 0.95 |
Comprehensive Compound Derivatives Table
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8